An In-depth Technical Guide to 1-(2,3-Dimethylphenyl)ethanone (CAS: 2142-71-4)
An In-depth Technical Guide to 1-(2,3-Dimethylphenyl)ethanone (CAS: 2142-71-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2,3-Dimethylphenyl)ethanone, a key chemical intermediate in organic synthesis. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, discusses purification methods, and explores its significant application as a precursor in the synthesis of the pharmaceutical agent medetomidine.
Chemical and Physical Properties
1-(2,3-Dimethylphenyl)ethanone, also known as 2',3'-dimethylacetophenone, is an aromatic ketone.[1][2][3] Its chemical structure features an acetyl group attached to a 2,3-dimethyl substituted benzene ring.[3] This substitution pattern influences its reactivity and physical properties.[1] The compound is typically a colorless to pale yellow liquid with a floral odor.[3]
Table 1: Physicochemical Properties of 1-(2,3-Dimethylphenyl)ethanone
| Property | Value | Reference(s) |
| CAS Number | 2142-71-4 | [2] |
| Molecular Formula | C₁₀H₁₂O | [2] |
| Molecular Weight | 148.20 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 236.65 °C at 760 mmHg | [5] |
| Density | 0.965 g/cm³ | [5] |
| Flash Point | 92.375 °C | [5] |
| Solubility | Slightly soluble in chloroform and ethyl acetate. | [5] |
Synthesis of 1-(2,3-Dimethylphenyl)ethanone
The primary method for the synthesis of 1-(2,3-Dimethylphenyl)ethanone is the Friedel-Crafts acylation of o-xylene with acetyl chloride, using a Lewis acid catalyst such as aluminum chloride.[1][6]
Reaction Mechanism
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.[7] The key steps are:
-
Formation of the acylium ion electrophile from the reaction of acetyl chloride with aluminum chloride.
-
Electrophilic attack of the acylium ion on the electron-rich o-xylene ring.
-
Deprotonation of the resulting carbocation intermediate to restore aromaticity and yield the final product.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a general procedure for Friedel-Crafts acylation and can be adapted for the synthesis of 1-(2,3-Dimethylphenyl)ethanone.[7][8]
Materials:
-
o-Xylene
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Dichloromethane (anhydrous)
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Round-bottom flask with a stir bar
-
Claisen head
-
Reflux condenser
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stir bar, Claisen head, and reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture in an ice/water bath.
-
Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension via an addition funnel over 10-15 minutes.
-
After the addition of acetyl chloride is complete, add o-xylene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise over 5-10 minutes, maintaining the temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude 1-(2,3-Dimethylphenyl)ethanone can be purified by either column chromatography or recrystallization.
Column Chromatography
Flash column chromatography using silica gel is an effective method for purification.[9][10] A solvent system of hexane and ethyl acetate is typically employed, with the polarity gradually increased to elute the product.[9]
Recrystallization
If the crude product is a solid or can be induced to crystallize, recrystallization is a suitable purification method.[11] The choice of solvent is critical, and a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures should be used.
Spectral Data
Mass Spectrometry
The mass spectrum of 1-(2,3-Dimethylphenyl)ethanone is available from the NIST WebBook.[5]
Table 2: Key Mass Spectrometry Peaks
| m/z | Interpretation |
| 148 | Molecular Ion (M⁺) |
| 133 | [M - CH₃]⁺ |
| 105 | [M - CH₃CO]⁺ |
NMR Spectroscopy (Predicted)
¹H NMR (Predicted):
-
A singlet for the acetyl protons (-COCH₃) around δ 2.5 ppm.
-
Two singlets for the two aromatic methyl groups (-CH₃) between δ 2.2 and 2.4 ppm.
-
A multiplet or distinct signals for the three aromatic protons in the range of δ 7.0-7.5 ppm.
¹³C NMR (Predicted):
-
A signal for the carbonyl carbon (-C=O) around δ 200 ppm.
-
Signals for the aromatic carbons between δ 125 and 140 ppm.
-
A signal for the acetyl methyl carbon (-COCH₃) around δ 29 ppm.
-
Signals for the two aromatic methyl carbons (-CH₃) around δ 15-20 ppm.
Infrared (IR) Spectroscopy (Predicted)
Key IR Absorptions (Predicted):
-
A strong absorption band for the carbonyl (C=O) stretch around 1680-1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹.
Applications in Drug Development
1-(2,3-Dimethylphenyl)ethanone is a crucial intermediate in the synthesis of medetomidine.[12][13] Medetomidine is a potent and selective α₂-adrenergic agonist used as a veterinary sedative and analgesic.[13]
Synthetic Pathway to Medetomidine
The synthesis of medetomidine from 1-(2,3-Dimethylphenyl)ethanone involves several steps, including the formation of an imidazole ring.[12][13] A common route involves the conversion of the ketone to an intermediate that can then be cyclized to form the imidazole moiety.[12]
Safety and Handling
1-(2,3-Dimethylphenyl)ethanone should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide provides a solid foundation for understanding the synthesis, properties, and applications of 1-(2,3-Dimethylphenyl)ethanone. For further details, consulting the cited literature is recommended.
References
- 1. CAS 2142-71-4: Ethanone, 1-(2,3-dimethylphenyl)- [cymitquimica.com]
- 2. 2',3'-Dimethylacetophenone | C10H12O | CID 16505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 1-(2,3-Dimethylphenyl)ethanone [webbook.nist.gov]
- 6. youtube.com [youtube.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. websites.umich.edu [websites.umich.edu]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2011070069A1 - Process for preparation of medetomidine - Google Patents [patents.google.com]




